2-Bromo-3-fluoro-4-methoxypyridine
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Overview
Description
2-Bromo-3-fluoro-4-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H5BrFNO. It is a derivative of pyridine, substituted with bromine, fluorine, and methoxy groups at the 2, 3, and 4 positions, respectively.
Mechanism of Action
- The mechanism of SM coupling includes oxidative addition (with electrophilic organic groups) and transmetalation (with nucleophilic organic groups). In the case of 2-Bromo-3-fluoro-4-methoxypyridine, transmetalation occurs with the boron atom transferring to palladium, resulting in the formation of a new C–C bond .
Mode of Action
Biochemical Analysis
Biochemical Properties
2-Bromo-3-fluoro-4-methoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to changes in biochemical pathways. For example, it has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that modulates cellular processes such as the release of pro-inflammatory cytokines . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of p38α mitogen-activated protein kinase, which plays a crucial role in the cellular response to stress and inflammation . This modulation can lead to altered gene expression and changes in cellular metabolism, impacting cell survival and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to the active site of enzymes such as p38α mitogen-activated protein kinase, inhibiting their activity . This inhibition can result in decreased phosphorylation of downstream targets, leading to altered cellular responses. Additionally, this compound may affect gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, toxic or adverse effects may be observed . These effects can include changes in behavior, organ function, and overall health of the animal. It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation to form metabolites that can be excreted . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues can impact its activity and effectiveness. Understanding these processes is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall effectiveness in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the bromination of 3-fluoro-4-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective substitution at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) are typical.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2-azido-3-fluoro-4-methoxypyridine or 2-thio-3-fluoro-4-methoxypyridine are formed.
Coupling Products: Biaryl compounds are commonly formed through coupling reactions.
Scientific Research Applications
2-Bromo-3-fluoro-4-methoxypyridine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxypyridine
- 3-Fluoro-4-methoxypyridine
- 2-Bromo-3-fluoropyridine
Uniqueness
2-Bromo-3-fluoro-4-methoxypyridine is unique due to the combination of bromine, fluorine, and methoxy substituents, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
Properties
IUPAC Name |
2-bromo-3-fluoro-4-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHXVRZINNDWAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109613-98-1 |
Source
|
Record name | 2-bromo-3-fluoro-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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